molecular formula C12H22N4O B7099132 N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine

Cat. No.: B7099132
M. Wt: 238.33 g/mol
InChI Key: ZQIOYKAAYPFVNE-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a methoxyethyl group, and a triazole ring. Its distinct chemical properties make it a subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4O/c1-17-8-7-12(5-3-2-4-6-12)9-15-16-10-13-14-11-16/h10-11,15H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIOYKAAYPFVNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1(CCCCC1)CNN2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine typically involves multiple steps. One common method includes the alkylation of cyclohexylmethylamine with 2-methoxyethyl chloride, followed by the introduction of the triazole ring through a cyclization reaction. The reaction conditions often require the use of solvents such as toluene and catalysts like sodium hydride to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted triazole compounds.

Scientific Research Applications

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound may also affect various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyltetrahydrofuran: A solvent with similar structural features.

    3-Methoxyphenylboronic acid: Shares the methoxy group and aromatic ring structure.

Uniqueness

N-[[1-(2-methoxyethyl)cyclohexyl]methyl]-1,2,4-triazol-4-amine is unique due to its combination of a cyclohexyl ring, methoxyethyl group, and triazole ring, which confer distinct chemical and biological properties not commonly found in other compounds.

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